
5'-Amino-2'-tert-butyl-biphenyl-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Amino-2’-tert-butyl-biphenyl-3-carboxylic acid ethyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group at the 5’ position, a tert-butyl group at the 2’ position, and an ethyl ester group at the 3-carboxylic acid position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-2’-tert-butyl-biphenyl-3-carboxylic acid ethyl ester typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The biphenyl compound is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Amino-2’-tert-butyl-biphenyl-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted biphenyl derivatives.
Applications De Recherche Scientifique
5’-Amino-2’-tert-butyl-biphenyl-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5’-Amino-2’-tert-butyl-biphenyl-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5’-Amino-2’-methyl-biphenyl-3-carboxylic acid ethyl ester
- 5’-Amino-2’-ethyl-biphenyl-3-carboxylic acid ethyl ester
- 5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid ethyl ester
Uniqueness
5’-Amino-2’-tert-butyl-biphenyl-3-carboxylic acid ethyl ester is unique due to the presence of the tert-butyl group at the 2’ position, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C19H23NO2 |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
ethyl 3-(5-amino-2-tert-butylphenyl)benzoate |
InChI |
InChI=1S/C19H23NO2/c1-5-22-18(21)14-8-6-7-13(11-14)16-12-15(20)9-10-17(16)19(2,3)4/h6-12H,5,20H2,1-4H3 |
Clé InChI |
KXKWJACMHXOGGN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


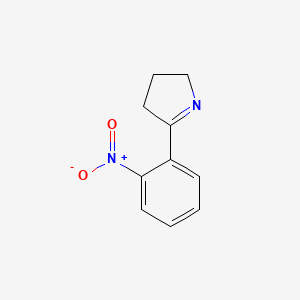

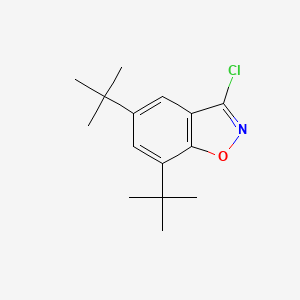
![(3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid](/img/structure/B13716124.png)
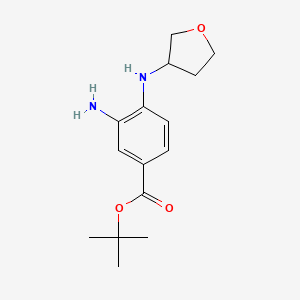
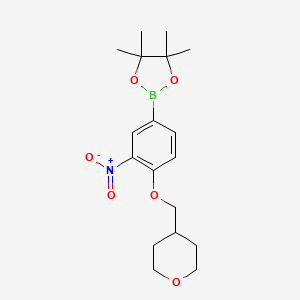
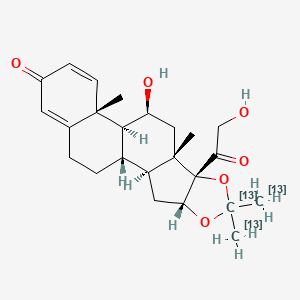
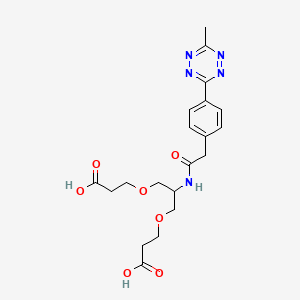
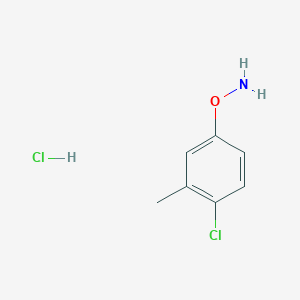
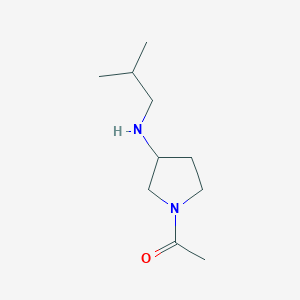


![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one](/img/structure/B13716177.png)
![2-[[Bis(Boc)amino]methyl]benzonitrile](/img/structure/B13716180.png)
